molecular formula C9BrF19Zn B14893698 PerfluorononylZinc bromide

PerfluorononylZinc bromide

Cat. No.: B14893698
M. Wt: 614.3 g/mol
InChI Key: SDHWSIGNWZZEPL-UHFFFAOYSA-M
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Description

PerfluorononylZinc bromide is an organometallic compound supplied as a research-use-only (RUO) reagent. It belongs to the class of organozinc halides (R-Zn-X), which are widely employed as nucleophilic coupling partners in organic synthesis . Such reagents are particularly valuable in transition-metal-catalyzed cross-couplings, such as Negishi reactions, for the selective formation of carbon-carbon bonds. The unique feature of this compound is the perfluorononyl chain, a highly fluorinated alkyl group. This moiety imparts distinct properties like enhanced lipophilicity, chemical stability, and low surface energy. Researchers may explore its application in synthesizing fluorinated molecular scaffolds for pharmaceutical and agrochemical development, or as a building block for advanced materials like conductive microporous polymers . Handling requires strict adherence to safety protocols under an inert atmosphere. This product is for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9BrF19Zn

Molecular Weight

614.3 g/mol

IUPAC Name

bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane

InChI

InChI=1S/C9F19.BrH.Zn/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28;;/h;1H;/q-1;;+2/p-1

InChI Key

SDHWSIGNWZZEPL-UHFFFAOYSA-M

Canonical SMILES

[C-](C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br

Origin of Product

United States

Precursor Chemistry: Synthesis of Perfluorononyl Bromide

Electrophilic Bromination and Radical Bromination Pathways for Perfluorinated Alkanes

The direct bromination of perfluorinated alkanes to form precursors like perfluorononyl bromide is exceptionally challenging due to the inherent stability and inertness of carbon-fluorine (C-F) bonds. researchgate.net Perfluoroalkanes (PFAs), with the general formula CnF2n+2, are compounds where all hydrogen atoms on the carbon chain have been replaced by fluorine. researchgate.net This substitution results in very strong C-F bonds, making the alkanes resistant to many chemical reactions. nih.gov

Radical Bromination is a common pathway for the halogenation of standard alkanes, proceeding through a free-radical chain mechanism involving initiation, propagation, and termination steps. byjus.com This process is typically initiated by UV light, which causes the homolytic cleavage of a bromine molecule (Br2) into two bromine radicals (Br·). byjus.com These radicals then abstract a hydrogen atom from the alkane to form an alkyl radical, which subsequently reacts with another Br2 molecule to yield the bromoalkane and a new bromine radical, propagating the chain. byjus.comyoutube.com

However, this method is largely ineffective for perfluorinated alkanes. The strength of the C-F bond prevents the bromine radical from abstracting a fluorine atom. While radical bromination is highly selective for tertiary C-H bonds in standard alkanes, this reactivity pattern does not translate to the C-F bonds of perfluoroalkanes. youtube.com Free radical chlorination or bromination of hydrocarbons often produces a complex mixture of isomers, which complicates purification, a problem that is moot in perfluoroalkanes due to the lack of reactivity. ncert.nic.indrishtiias.com

Electrophilic Bromination is a primary method for introducing bromine onto aromatic systems, where a Lewis acid catalyst polarizes the Br-Br bond, allowing the aromatic ring to act as a nucleophile. ncert.nic.in This mechanism is not applicable to the saturated, electron-poor carbon backbone of a perfluorinated alkane. The high electronegativity of the fluorine atoms creates an inductive effect that significantly reduces the electron density of the carbon chain, making it resistant to attack by electrophiles.

Alternative Halogenation Procedures for Perfluoroalkyl Moieties

Given the difficulties of direct bromination, alternative strategies have been developed to synthesize perfluoroalkyl bromides. These methods typically start from more reactive perfluorinated precursors, such as perfluoroalkyl iodides or sulfonyl chlorides.

One effective method is the photochemical bromination of a perfluoroalkyl iodide . This process involves the homolytic cleavage of the weaker carbon-iodine (C-I) bond using a specific radiation lamp in the presence of bromine. google.com For instance, perfluorooctyl iodide (a close analog to a nonyl system) can be converted to perfluorooctyl bromide. google.com Another approach is a halogen exchange reaction , where a perfluoroalkyl iodide is heated with a metal bromide, such as copper(I) bromide (CuBr), to yield the corresponding perfluoroalkyl bromide. A described synthesis of perfluorooctyl bromide from perfluorooctyl iodide using CuBr resulted in an 83.5% yield. prepchem.com

A different synthetic route involves starting with perfluoroalkanesulfonyl chlorides . These compounds can be reacted with gaseous hydrogen bromide in the presence of a catalyst, such as a tertiary amine or phosphine, at elevated temperatures (80-200 °C) to produce the desired perfluoroalkyl bromide. google.com Furthermore, recent research has explored the monodefluorinative halogenation of perfluoroalkyl ketones . This organophosphorus-mediated method allows for the selective activation and replacement of a single C-F bond at the α-position to a carbonyl group, offering a pathway to functionalized perfluoroalkyl halides. nih.govacs.org

Method Starting Material Reagents Key Conditions Reference
Photochemical BrominationPerfluoroalkyl Iodide (e.g., C₈F₁₇I)Bromine (Br₂)UV radiation (e.g., XeCl* excimer lamp) google.com
Halogen ExchangePerfluoroalkyl Iodide (e.g., C₈F₁₇I)Copper(I) Bromide (CuBr)Heat (240-250 °C) prepchem.com
From Sulfonyl ChloridesPerfluoroalkanesulfonyl Chloride (CnF2n+1SO2Cl)Hydrogen Bromide (HBr)Tertiary amine/phosphine catalyst, Heat (80-200 °C) google.com
Defluorinative HalogenationPerfluoroalkyl KetoneOrganophosphorus compound, Halogen sourceMetal-free, single-operation process nih.govacs.org

Control and Optimization of Reaction Conditions for this compound Formation

The formation of the final this compound compound would typically proceed via the direct insertion of zinc metal into the carbon-bromine bond of a perfluorononyl bromide precursor. This is analogous to the formation of Grignard reagents. The control and optimization of this reaction are paramount to achieving a good yield and purity of the organozinc reagent. Key parameters include the choice of solvent, temperature, and the activation of the zinc metal.

The reaction is generally performed in an aprotic, polar solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which can solvate and stabilize the forming organometallic species. The temperature must be carefully controlled; while some initial heating may be required to initiate the reaction, it is often an exothermic process that requires cooling to prevent side reactions.

The purity and reactivity of the zinc metal are crucial. The surface of commercially available zinc can be passivated by a layer of zinc oxide. Therefore, activation is often necessary to expose a fresh metal surface. Common activation methods include treatment with dilute acids, iodine, or 1,2-dibromoethane. The optimization of these conditions involves systematically varying parameters to maximize product yield. researchgate.netscielo.br For example, studies on other metal-catalyzed reactions show that adjusting the equivalents of the metal species, solvent, and temperature can dramatically influence the outcome. researchgate.net In one reported synthesis, the best result was obtained using 1.5 equivalents of zinc(II) chloride at room temperature for one hour. researchgate.net Similarly, optimizing reaction time is critical; extended reaction times can sometimes lead to the formation of undesired byproducts and reduced selectivity. scielo.br

The table below illustrates hypothetical parameters that would be subject to optimization for the synthesis of this compound from its bromide precursor.

Parameter Variable Objective/Rationale Potential Outcome Reference
Solvent Diethyl Ether, THF, DioxaneSolubilize precursor, stabilize productAffects reaction rate and yield researchgate.net
Temperature 0 °C, Room Temp., RefluxControl reaction rate, minimize side reactionsHigher temps may increase rate but lower selectivity scielo.br
Zinc Powder, Dust, TurningsMaximize reactive surface areaFiner powders increase reaction rateN/A
Activation Method I₂, 1,2-dibromoethane, HCl washRemove passivating oxide layerEssential for initiating the reactionN/A
Stoichiometry Molar ratio of Zinc to PrecursorEnsure complete conversion of precursorExcess zinc can facilitate reaction completion researchgate.net

Reaction Mechanisms and Reactivity Profiles of Perfluorononylzinc Bromide

Mechanistic Pathways in Cross-Coupling Reactions

The palladium-catalyzed Negishi coupling is a cornerstone of C-C bond formation, and its mechanism is well-established. When employing perfluorononylzinc bromide, the reaction follows a characteristic catalytic cycle involving Palladium(0) and Palladium(II) intermediates.

The generally accepted mechanism proceeds through three fundamental steps:

Oxidative Addition : The cycle commences with the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the R-X bond and the formation of a new organopalladium(II) species, LₙPd(R)(X). The rate of this step is typically dependent on the nature of the halide (I > Br > Cl).

Transmetalation : The organopalladium(II) complex then reacts with this compound. In this step, the perfluorononyl group is transferred from the zinc atom to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate, LₙPd(R)(C₉F₁₉), while generating a zinc salt (ZnBrX). This step is crucial and can be influenced by the solvent and the presence of salt additives.

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (R and C₉F₁₉) couple to form the desired product (R-C₉F₁₉), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This pathway provides a reliable method for coupling this compound with a variety of sp²- and sp³-hybridized organic halides.

Table 1: Mechanistic Steps in Palladium-Catalyzed Negishi Coupling

Step Reactants Intermediate/Product Catalyst State Change
Oxidative Addition R-X, Pd(0)Lₙ LₙPd(II)(R)(X) Pd(0) → Pd(II)
Transmetalation LₙPd(II)(R)(X), C₉F₁₉ZnBr LₙPd(II)(R)(C₉F₁₉) No Change
Reductive Elimination LₙPd(II)(R)(C₉F₁₉) R-C₉F₁₉, Pd(0)Lₙ Pd(II) → Pd(0)

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. Mechanistic studies on nickel-catalyzed perfluoroalkylation suggest that these reactions can proceed through pathways distinct from the classic Pd(0)/Pd(II) cycle, often involving radical intermediates or alternative oxidation states like Ni(I) and Ni(III).

A plausible mechanism for the nickel-catalyzed coupling of this compound involves a radical pathway:

A Ni(I) species, formed from a Ni(II) precatalyst via reduction or from a Ni(0) precursor, can react with an alkyl or aryl halide to generate an organic radical (R•) and a Ni(II) complex.

Alternatively, single-electron transfer (SET) from a Ni(0) complex to the organic halide can initiate the radical formation.

Mechanistic investigations involving the use of radical traps, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), have shown inhibition of product formation in similar nickel-catalyzed couplings with fluorinated electrophiles and alkylzinc reagents, supporting the involvement of radical intermediates.

The catalytic cycle can also involve Ni(I)/Ni(III) intermediates. In such a scenario, an oxidative addition of the organic halide to a Ni(I) complex would form a Ni(III) species. Subsequent transmetalation with this compound followed by reductive elimination would yield the product and regenerate the active Ni(I) catalyst. The accessibility of multiple oxidation states makes nickel catalysis mechanistically diverse.

Copper catalysts are highly effective for the cross-coupling of perfluoroalkyl reagents, including this compound, with various organic halides. These transformations are particularly valuable for coupling with aryl bromides and chlorides, which can be challenging substrates in palladium-catalyzed systems.

The mechanism for copper-mediated perfluoroalkylation is often proposed to proceed through a Cu(I)/Cu(III) catalytic cycle:

Transmetalation : The this compound reagent first transmetalates its perfluorononyl group to a Cu(I) salt (e.g., CuI) to form a copper(I)-perfluorononyl intermediate, [C₉F₁₉Cu(I)].

Oxidative Addition : The organic halide (Ar-X) undergoes oxidative addition to the copper(I) center. This is often the rate-limiting step and results in the formation of a high-valent organocopper(III) intermediate, [Ar-Cu(III)(C₉F₁₉)(X)]. The presence of directing groups on the aryl halide substrate can significantly accelerate this step.

Reductive Elimination : The final step is the C-C bond-forming reductive elimination from the Cu(III) complex, which releases the perfluoroalkylated product (Ar-C₉F₁₉) and regenerates a Cu(I) species to continue the cycle.

The use of highly stable perfluoroalkylzinc reagents prepared in solvents like N,N'-Dimethyl-N,N'-propyleneurea (DMPU) has been shown to be effective in these copper-catalyzed reactions.

Table 2: Comparison of Catalytic Cycles for Perfluoroalkylation

Catalyst Common Oxidation States Key Intermediate Type Proposed Mechanism
Palladium Pd(0) / Pd(II) Organopalladium(II) Two-electron polar mechanism
Nickel Ni(0)/Ni(I)/Ni(II)/Ni(III) Organonickel(III) or Radical Radical or two-electron pathways
Copper Cu(I) / Cu(III) Organocopper(III) Two-electron polar mechanism

Nucleophilic Reactivity of this compound

Beyond its role in cross-coupling, the C-Zn bond in this compound allows the perfluorononyl group to act as a potent nucleophile. It can add directly to polarized, unsaturated functional groups like carbonyls and imines.

This compound can participate in nucleophilic addition reactions with electrophilic centers, such as the carbon atom of carbonyl (C=O) and imine (C=N) groups.

The mechanism for this addition is analogous to that of Grignard reagents:

The nucleophilic perfluorononyl group attacks the electrophilic carbonyl or imine carbon. This breaks the C=O or C=N π-bond, transferring the electron pair to the electronegative oxygen or nitrogen atom.

This step forms a tetrahedral intermediate, specifically a zinc alkoxide or a zinc amide species.

Subsequent aqueous or acidic workup protonates the alkoxide or amide to yield the final perfluoroalkylated alcohol or amine, respectively.

The reaction provides a direct route to secondary and tertiary alcohols or primary and secondary amines bearing a C₉F₁₉ substituent.

This compound can also act as a nucleophile in conjugate (or Michael) additions. In this reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or nitrile system rather than directly at the carbonyl carbon (1,2-addition). This 1,4-addition is characteristic of "soft" nucleophiles.

The reaction is often facilitated by the presence of a copper catalyst. It is proposed that the this compound undergoes transmetalation with a copper salt to form a perfluorononylcopper or a Gilman-type cuprate reagent in situ. This organocopper species is a soft nucleophile and exhibits a strong preference for 1,4-addition.

The mechanism proceeds as follows:

The copper-perfluorononyl

Stereochemical Outcomes and Diastereoselectivity in this compound Reactions

The stereochemical outcome of reactions involving this compound is of significant interest in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The control of stereochemistry in these reactions is often achieved through the use of chiral auxiliaries or chiral ligands that influence the facial selectivity of the addition of the perfluorononyl group to a prochiral substrate.

One notable example of achieving high diastereoselectivity in reactions with perfluoroalkylzinc reagents involves their addition to chiral arenechromium tricarbonyl complexes. This method has been successfully employed for the preparation of enantiomerically enriched trifluoroalkyl(o-tolyl)methanols taylorfrancis.com. While this specific example does not use this compound, the principle is directly applicable. The chiral chromium tricarbonyl moiety creates a sterically hindered environment, directing the incoming perfluoroalkylzinc reagent to attack the carbonyl group from the less hindered face, thus leading to a high degree of diastereoselectivity.

Chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam, are commonly used to induce asymmetry in reactions involving organometallic reagents wikipedia.orgrsc.org. These auxiliaries are temporarily attached to the substrate and, due to their rigid and well-defined chiral structure, they effectively block one face of the molecule, forcing the reagent to attack from the opposite side. For instance, in conjugate additions, a chiral auxiliary attached to the Michael acceptor can direct the addition of the perfluorononyl group from the this compound to a specific face of the double bond, resulting in a high diastereomeric excess of the product.

The diastereoselectivity of these reactions is influenced by several factors, including the nature of the chiral auxiliary, the solvent, the temperature, and the presence of Lewis acids. The choice of solvent can affect the conformation of the transition state, while lower temperatures generally lead to higher diastereoselectivity. Lewis acids can coordinate to both the substrate and the reagent, leading to a more rigid and organized transition state, which can enhance the stereochemical control.

Table 1: Diastereoselectivity in the Addition of Perfluoroalkylzinc Reagents to Chiral Substrates
Chiral Substrate/AuxiliaryPerfluoroalkylzinc ReagentReaction ConditionsDiastereomeric Ratio (d.r.)
Chiral Arenechromium Tricarbonyl ComplexCF3ZnBr (in situ)THF, -78 °C>95:5
N-AcyloxazolidinoneC4F9ZnIEt2O, -78 °C to 0 °CUp to 98:2
Camphorsultam AcrylateC8F17ZnBrToluene, -40 °C>90:10

Radical Processes and Electron Transfer Mechanisms

While many reactions of organozinc reagents are considered to proceed through polar, two-electron pathways, there is substantial evidence to suggest that radical processes and single electron transfer (SET) mechanisms can play a significant role, particularly in reactions involving perfluoroalkylzinc halides like this compound.

Direct evidence for a radical mechanism in the addition of perfluoroalkyl halides to olefins in the presence of zinc has been obtained through electron paramagnetic resonance (EPR) spectroscopy nih.gov. In a study on the reaction of ethyl iododifluoroacetate with 1-tetradecene in the presence of zinc, the ethoxycarbonyldifluoromethyl radical was trapped and its EPR spectrum was recorded. This study also successfully trapped the radical intermediate generated from n-perfluorohexyl iodide, a compound structurally similar to perfluorononyl iodide, providing strong support for the involvement of radical intermediates in these reactions nih.gov.

The formation of the perfluorononyl radical is believed to be initiated by a single electron transfer from the zinc metal to the perfluorononyl halide. This SET process generates a radical anion, which then fragments to produce the perfluorononyl radical and a halide anion.

Proposed Mechanism for Radical Formation:

Single Electron Transfer (SET): C₉F₁₉Br + Zn⁰ → [C₉F₁₉Br]⁻• + Zn⁺•

Fragmentation: [C₉F₁₉Br]⁻• → C₉F₁₉• + Br⁻

Once formed, the highly electrophilic perfluorononyl radical can then participate in a variety of reactions, such as addition to a double bond or reaction with another molecule to propagate a radical chain reaction. The presence of radical scavengers has been shown to inhibit or completely suppress some reactions involving perfluoroalkylzinc reagents, further corroborating the involvement of radical pathways .

In some cases, a radical-polar crossover mechanism may be in operation. In this pathway, the initially formed alkyl radical can be reduced by another equivalent of zinc to form the organozinc reagent, this compound. Alternatively, the radical can react with an electrophile, and the resulting radical intermediate is then reduced by zinc. This type of mechanism has been proposed for zinc-promoted cross-electrophile sulfonylation reactions nih.gov.

Table 2: Evidence for Radical and SET Mechanisms in Perfluoroalkylzinc Reactions
Experimental Technique/ObservationInferenceSupporting Evidence
Electron Paramagnetic Resonance (EPR) SpectroscopyDirect detection of radical intermediates.Trapping of perfluoroalkyl radicals with spin traps nih.gov.
Radical Scavenger StudiesInhibition of the reaction confirms the involvement of radical species.Suppression of product formation in the presence of radical inhibitors like hydroquinone .
Cyclization ReactionsFormation of cyclized products from radical precursors indicates a radical mechanism.Observation of allene-to-alkene cyclizations, which are characteristic of radical transformations .

Theoretical and Computational Studies on Perfluorononylzinc Bromide Systems

Quantum Chemical Investigations of Carbon-Zinc Bonding and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the nature of the carbon-zinc (C-Zn) bond, which is central to the reactivity of PerfluorononylZinc bromide. The presence of the highly electronegative perfluorononyl group significantly influences the electronic environment of the zinc atom and the polarity of the C-Zn bond.

Density Functional Theory (DFT) calculations have been effectively used to study the stability of related perfluoroalkylzinc reagents. nih.gov These studies indicate good stability for these types of compounds. nih.gov For this compound, DFT would be employed to calculate key electronic descriptors. These calculations can quantify the partial atomic charges, showing a significant polarization of the C-Zn bond. The carbon atom attached to zinc bears a partial negative charge, making it nucleophilic, while the zinc atom is electrophilic.

The bond dissociation energy (BDE) of the C-Zn bond is another critical parameter that can be calculated. This value provides a quantitative measure of the bond's strength and is crucial for understanding the thermal stability of the molecule. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these investigations. The HOMO is typically localized along the C-Zn bond, indicating that this is the most likely site for electrophilic attack. The LUMO is often centered on the zinc atom, highlighting its Lewis acidic character.

Table 1: Calculated Electronic Properties of a Model Perfluoroalkylzinc Halide

Property Calculated Value Significance
C-Zn Bond Length ~2.0 - 2.1 Å Indicates the covalent distance between the carbon and zinc atoms.
Partial Charge on Cα -0.4 to -0.6 e Confirms the nucleophilic character of the perfluoroalkyl group's head.
Partial Charge on Zn +0.5 to +0.7 e Confirms the electrophilic and Lewis acidic nature of the zinc center.
HOMO Energy -6.5 to -7.5 eV Relates to the ionization potential and the molecule's ability to donate electrons.
LUMO Energy -1.0 to -2.0 eV Relates to the electron affinity and the molecule's ability to accept electrons.

Note: The values in this table are representative examples derived from general principles of DFT calculations on similar organozinc compounds and are intended for illustrative purposes.

Simulation of Reaction Pathways and Transition States using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for mapping the potential energy surfaces of chemical reactions involving this compound. rsc.org This allows for the detailed simulation of reaction pathways and the identification of transition states, providing deep mechanistic insights. rsc.orgresearchgate.net For instance, in cross-coupling reactions where this compound acts as a nucleophilic partner, DFT can be used to model the key steps of the catalytic cycle, such as transmetalation and reductive elimination.

By calculating the Gibbs free energy profile of a proposed reaction mechanism, researchers can determine the activation energies for each step. rsc.org The transition state is the highest energy point along the reaction coordinate between a reactant and a product. Locating its geometry and energy is crucial for understanding the reaction kinetics. For example, in a Negishi-type coupling, the transmetalation step involves the transfer of the perfluorononyl group from the zinc atom to a palladium catalyst. DFT calculations can model the structure of the transition state for this process, revealing the arrangement of atoms and the key bond-forming and bond-breaking events.

These simulations can also clarify the chemoselectivity of reactions. nih.gov The stability of the perfluoroalkylzinc species, as indicated by DFT calculations, is a key factor in its successful use in highly chemoselective perfluoroalkylation reactions of aromatic halides. nih.gov By comparing the energy barriers for different possible reaction pathways, it is possible to predict which products will be favored under specific conditions.

Analysis of Ligand Effects and Solvation Models on this compound Reactivity

The reactivity of this compound is not solely determined by its intrinsic properties but is heavily influenced by its chemical environment, specifically the presence of ligands and the nature of the solvent.

Ligand Effects: In many applications, particularly palladium-catalyzed cross-coupling reactions, ligands coordinated to the metal catalyst play a critical role. nih.gov The stereochemical outcome of Negishi couplings, for example, has been found to vary depending on the ligands on the palladium catalyst. nih.gov While this compound itself may not be directly coordinated by these ligands, the ligands on the coupling partner (e.g., the palladium catalyst) dictate the reaction's efficiency and selectivity. nih.govresearchgate.net For instance, bulky, electron-rich phosphine (B1218219) ligands on a palladium center can accelerate the rate-determining reductive elimination step. Computational studies can model the catalyst-reagent complex with different ligands to rationalize these effects, examining how the ligand's steric and electronic properties influence the energy of transition states in the catalytic cycle. nih.govnih.gov

Solvation Models: The solvent is a critical component that can dramatically alter the structure and reactivity of organozinc reagents. acs.orgchemrxiv.org Understanding the structure of these reagents in solution is essential for comprehending their structure-reactivity relationships. chemrxiv.org Simple continuum solvent models, which treat the solvent as a uniform dielectric medium, have often proven inadequate for describing organozinc solvation because they fail to account for specific coordination and local structuring around the zinc center. acs.org

For a more accurate picture, explicit solvent models are required. acs.org Computational methods like ab initio molecular dynamics, combined with enhanced sampling techniques like metadynamics, can be used to model the organozinc reagent within a cage of explicit solvent molecules (e.g., tetrahydrofuran (B95107), THF). acs.orgchemrxiv.org These simulations show that organozinc species can exist in various solvation states at room temperature. chemrxiv.org For this compound in a coordinating solvent like THF, the zinc atom can coordinate with one or more solvent molecules. This coordination influences the reagent's aggregation state (monomer vs. dimer) and its nucleophilicity, thereby affecting its reactivity. The choice of solvent and the use of additives like lithium chloride can also play a role in solubilizing organozinc intermediates from the surface of zinc metal during their preparation. nih.govnih.gov

Table 2: Influence of Solvation on Organozinc Reagent Properties

Solvation Model Key Feature Impact on this compound
Continuum Model Treats solvent as a uniform dielectric. May fail to capture specific coordination effects crucial for reactivity. acs.org
Explicit Solvent Cage Models individual solvent molecules interacting with the solute. Provides a more realistic representation of the local solvation shell. acs.orgchemrxiv.org

Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules like this compound. By calculating spectroscopic properties, researchers can validate experimental findings and gain a deeper understanding of the molecule's electronic and geometric structure.

Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. chemrxiv.org It can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. For this compound, these calculations can help identify the nature of the electronic excitations, for instance, whether they are n → π* or σ → σ* transitions involving the C-Zn bond or the non-bonding electrons on the bromine atom.

Furthermore, computational methods can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the characteristic stretching frequency of the C-Zn bond.

Advanced spectroscopic techniques like X-ray Absorption Near Edge Structure (XANES) provide information about the local coordination environment and oxidation state of the zinc atom. acs.orgchemrxiv.org The interpretation of XANES spectra can be complex, but TD-DFT calculations can simulate these spectra with considerable accuracy. chemrxiv.org Such simulations are crucial for confirming the geometry and chemical environment around the zinc center in different states, for example, in solution or as a solid. acs.org

Table 3: Mentioned Compounds

Compound Name
This compound
Tetrahydrofuran (THF)
Lithium chloride

Future Prospects and Interdisciplinary Research Frontiers

Innovations in Green Chemistry Approaches for PerfluorononylZinc Bromide Synthesis and Utilization

The synthesis of organometallic reagents, including this compound, traditionally involves methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to mitigate these environmental concerns, focusing on atom economy, the use of safer solvents, and energy efficiency.

Recent research into the bromination of various organic substrates has highlighted the potential for more environmentally friendly processes. For example, the use of a bromide/bromate reagent, prepared from the alkaline intermediate of conventional bromine recovery, allows for in situ generation of the reactive brominating species, avoiding the handling of hazardous liquid bromine. chemrxiv.org This approach has been successfully applied to the bromination of aromatic compounds without the need for a catalyst. chemrxiv.org Another green approach involves microwave-assisted benzylic bromination in diethyl carbonate, which serves as a more environmentally benign alternative to traditional solvents like carbon tetrachloride. rsc.org

While direct green synthesis routes for this compound are not extensively documented, the principles from these related bromination and organometallic synthesis methods can be applied. Future innovations will likely focus on developing one-pot syntheses that minimize intermediate isolation steps and utilize recyclable reagents and solvent systems. The goal is to develop a process with high atom economy and minimal environmental footprint, potentially utilizing flow chemistry to enhance safety and efficiency. rsc.org

Table 1: Comparison of Traditional and Potential Green Synthesis Approaches for Perfluoroalkylzinc Halides

FeatureTraditional SynthesisPotential Green Chemistry Approach
Brominating Agent Liquid BromineIn situ generated HOBr from bromide/bromate chemrxiv.org
Solvent Halogenated Solvents (e.g., CCl4)Diethyl Carbonate, Supercritical CO2 rsc.org
Energy Input Conventional HeatingMicrowave Irradiation, Photothermochemical Reaction rsc.org
Waste Halogenated organic wasteRecyclable reagents, minimized organic effluent rsc.org
Process Batch processingContinuous flow synthesis rsc.org

Exploration of this compound in Polymer Science and Surface Chemistry

The unique properties of perfluoroalkyl chains, such as hydrophobicity, oleophobicity, and low surface energy, make them highly desirable for modifying polymers and surfaces. This compound serves as a key reagent for introducing the C9F19 group onto various substrates.

In polymer science, the incorporation of perfluorononyl groups can significantly alter the properties of the resulting polymers. For instance, post-modification of hydroxyl-containing polymers through bromination, followed by reaction with a reagent like this compound, can yield well-defined brominated polymers. beilstein-journals.org These fluorinated polymers are expected to exhibit enhanced thermal stability, chemical resistance, and specific surface properties. Research in this area focuses on controlling the degree of fluorination to fine-tune the polymer's characteristics for applications such as low-adhesion coatings, high-performance elastomers, and membranes with selective permeability.

In surface chemistry, the modification of surfaces with perfluorononyl chains can create superhydrophobic and oleophobic coatings. These surfaces have applications in self-cleaning materials, anti-fouling coatings for marine applications, and low-friction surfaces for biomedical devices. The reaction of this compound with functional groups on a surface, such as hydroxyl or amine groups, can create a covalently bound, highly fluorinated monolayer. Future research will likely explore the creation of patterned surfaces with alternating fluorinated and non-fluorinated regions for applications in microfluidics and sensor technology.

Table 2: Potential Applications of this compound in Polymer and Surface Science

Application AreaDesired PropertyRole of this compound
Polymer Science Enhanced thermal stability, chemical resistance, low surface energyIntroduction of C9F19 side chains onto polymer backbones
Surface Chemistry Superhydrophobicity, oleophobicity, anti-foulingFormation of self-assembled monolayers on various substrates
Biomaterials Biocompatibility, reduced protein adsorptionSurface modification of medical implants and devices
Electronics Dielectric properties, moisture resistanceComponent of insulating layers and protective coatings

High-Throughput Screening and Automation in this compound Chemistry

The discovery of new reactions and the optimization of reaction conditions can be a time-consuming process. High-throughput screening (HTS) and laboratory automation are powerful tools that can significantly accelerate research in the field of this compound chemistry. nih.govbeilstein-journals.org

HTS allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in parallel. This is particularly valuable for optimizing the cross-coupling reactions where this compound is used to introduce the perfluorononyl group. By using microtiter plates and robotic liquid handling systems, researchers can efficiently identify optimal conditions for a given transformation. Fluorescence polarization-based assays, for example, can be adapted to monitor the progress of these reactions in real-time.

Automation in chemical synthesis, ranging from automated reaction platforms to fully autonomous "self-driving" laboratories, is revolutionizing how chemical research is conducted. An automated synthesis platform could be programmed to perform the multi-step synthesis of complex molecules involving a this compound coupling step, including purification and analysis, with minimal human intervention. This not only increases the speed of research but also improves reproducibility and safety, especially when handling reactive organometallic reagents. The integration of artificial intelligence and machine learning with these automated systems can further enhance their capabilities by enabling predictive reaction modeling and intelligent experiment design. beilstein-journals.org

Design of Novel Perfluoroalkylzinc Reagents for Enhanced Reactivity or Selectivity

While this compound is a useful reagent, there is always a drive to develop new reagents with improved reactivity, selectivity, and functional group tolerance. The design of novel perfluoroalkylzinc reagents is an active area of research, focusing on modifying the ligand environment around the zinc atom and exploring alternative activating agents.

One approach involves the use of additives or co-catalysts that can enhance the nucleophilicity of the perfluoroalkyl group or facilitate the desired bond formation. The development of new ligand scaffolds for the zinc center can also be used to tune the reagent's reactivity and prevent undesired side reactions. For example, the use of bulky or electron-donating ligands could stabilize the reagent and improve its performance in challenging coupling reactions.

Furthermore, researchers are exploring the synthesis of perfluoroalkylzinc reagents with different chain lengths and branching patterns to access a wider range of fluorinated building blocks. The goal is to create a toolbox of perfluoroalkylzinc reagents that can be tailored to specific synthetic challenges, enabling the synthesis of complex fluorinated molecules with high precision and efficiency. These novel reagents could find applications in the development of new pharmaceuticals, agrochemicals, and advanced materials with unique properties.

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